Product packaging for 6-Phenyl-1,2,4-triazine(Cat. No.:CAS No. 21134-98-5)

6-Phenyl-1,2,4-triazine

Cat. No.: B8721099
CAS No.: 21134-98-5
M. Wt: 157.17 g/mol
InChI Key: CBEUTJXRHBGFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-1,2,4-triazine is a versatile chemical scaffold in organic and medicinal chemistry research. As an electron-deficient diene, it is highly valued for its role in Inverse Electron Demand Diels-Alder (IEDDA) reactions, a powerful method for the efficient construction of complex pyridine and other nitrogen-containing heterocyclic systems, which are privileged structures in drug discovery . The 1,2,4-triazine core is a recognized pharmacophore, with numerous derivatives demonstrating significant biological activities. Research into related compounds has shown potential in various therapeutic areas, including as anticonvulsant agents and neuroprotective compounds . Furthermore, 1,2,4-triazines serve as multi-coordinating ligands in coordination chemistry, forming complexes with transition metals like ruthenium(II) for applications in photophysical studies and materials science . This compound provides a flexible platform for the synthesis of novel molecular entities for biological evaluation and material development. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B8721099 6-Phenyl-1,2,4-triazine CAS No. 21134-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21134-98-5

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-phenyl-1,2,4-triazine

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-7-11-12-9/h1-7H

InChI Key

CBEUTJXRHBGFOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=N2

Origin of Product

United States

Synthetic Methodologies for 6 Phenyl 1,2,4 Triazine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,2,4-Triazine (B1199460) Core

The construction of the 1,2,4-triazine ring system can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern tandem cyclization approaches.

The most traditional and widely used method for synthesizing 1,2,4-triazines is the condensation of α-dicarbonyl compounds with amidrazones. A common pathway involves the reaction of an α-diketone, such as benzil (B1666583), with an acid hydrazide in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. selcuk.edu.tr This approach allows for the formation of 3,5,6-trisubstituted 1,2,4-triazines. For instance, the condensation of benzil with various acid hydrazides yields 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives. selcuk.edu.tr

Another classical route is the Pinner synthesis, which involves the reaction of activated nitriles with hydrazines, followed by an oxidation step. researchgate.net A one-pot condensation of acid hydrazides, ammonium acetate, and α-dicarbonyl compounds on a silica (B1680970) gel surface under microwave irradiation has also been reported as an efficient method. tandfonline.com This procedure offers high yields and short reaction times. tandfonline.com The cyclization of thiosemicarbazide (B42300) derivatives is another established method for creating the 1,2,4-triazine-3-thiol scaffold. For example, reacting (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide can produce 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one. scirp.org

Reaction TypeKey ReactantsTypical ConditionsProduct TypeReference
Condensationα-Diketone (e.g., Benzil), Acid HydrazideAmmonium acetate, Acetic acid, Reflux3,5,6-Trisubstituted-1,2,4-triazines selcuk.edu.tr
One-pot CondensationAcid Hydrazide, α-Diketone, Ammonium AcetateSilica gel, Triethylamine, Microwave irradiation3,5,6-Trisubstituted-1,2,4-triazines tandfonline.com
CondensationKeto oximes, Terephthalohydrazone-Symmetrical 1,2,4-triazine derivatives selcuk.edu.tr
Condensation(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid, ThiosemicarbazideReflux in EtOH-NaOAc, followed by K2CO3-EtOH6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one scirp.org

Tandem or cascade reactions provide an efficient and atom-economical route to the 1,2,4-triazine core, avoiding the isolation of intermediates. sioc-journal.cnccspublishing.org.cn These one-pot syntheses are considered green and highly efficient. sioc-journal.cnccspublishing.org.cn The formation of C-N bonds through tandem cyclization can be achieved under both transition-metal and metal-free conditions. sioc-journal.cn

One such approach involves the reaction of amides with 1,2-dicarbonyl compounds and hydrazine (B178648) hydrate (B1144303) in the presence of a base. researchgate.net The process proceeds through the in situ generation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which then cyclizes with hydrazine hydrate. researchgate.net This method has been successfully applied to synthesize a variety of substituted 1,2,4-triazines, with microwave irradiation often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

To specifically synthesize 6-phenyl-1,2,4-triazine, precursors containing a phenyl group are required. A common strategy involves the reaction of 2-bromo-1-phenylethanone with a suitable hydrazide or amidrazone. For example, reacting 1-aryl-1H-1,2,3-triazole-4-carbohydrazide with 2-bromo-1-phenylethanone and sodium acetate in refluxing ethanol (B145695) and acetic acid yields 3-(1-aryl-1H-1,2,3-triazol-4-yl)-6-phenyl-1,2,4-triazines. researchgate.net

Another method involves the condensation of benzoylthioformanilides with aminoguanidine (B1677879) dihydrochloride. sioc-journal.cn This reaction proceeds in a slightly acidic medium, followed by reflux in an alkaline medium (pH 8-9), leading to the elimination of hydrogen sulfide (B99878) and the formation of 3-amino-5-substituted phenylamino-6-phenyl-1,2,4-triazines in good yields. sioc-journal.cn Similarly, 5-substituted phenylamino-6-phenyl-1,2,4-triazine-3-ones can be synthesized from phenyl-substituted α-oxothioamides via cyclization of a semicarbazide (B1199961) intermediate. sioc-journal.cn

The introduction of an N-oxide group into the 1,2,4-triazine ring significantly alters its chemical reactivity and properties. rsc.orgresearchgate.net N-oxides can be synthesized either by direct oxidation of the triazine ring or through cyclization reactions involving nitro or isonitroso groups. rsc.org

A general method for preparing 1,2,4-triazine 4-oxides involves the reaction of isonitrosoketone hydrazones with aldehydes. This is followed by the oxidation of the resulting 3-R-3,4-dihydro-4-hydroxy-6-phenyl-1,2,4-triazines with lead tetraacetate. rsc.org The N-oxide functionality, particularly at the N4 position, makes the triazine ring highly susceptible to nucleophilic attack, which is a valuable feature for further functionalization. researchgate.net For instance, 1,2,4-triazine 4-oxides react with stable carbanions to yield 5-substituted 1,2,4-triazines through a deoxygenative nucleophilic substitution of a hydrogen atom (SNH). researchgate.net

Advanced Functionalization Strategies on the this compound Nucleus

The electron-deficient nature of the 1,2,4-triazine ring makes it a prime candidate for various functionalization reactions, particularly nucleophilic substitutions.

The C3 and C5 positions of the 1,2,4-triazine ring are electrophilic and thus susceptible to nucleophilic attack. The presence of a good leaving group, such as a methylsulfonyl group, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide variety of functional groups using O-, N-, S-, and C-nucleophiles. mdpi.com

The introduction of an N-oxide group at the N4 position further activates the ring for nucleophilic substitution, particularly at the C5 position. researchgate.net Reactions of 1,2,4-triazine 4-oxides with S-nucleophiles like arenethiols, in the presence of an acylating agent, lead to the formation of 5-arylthio-1,2,4-triazines, with the concurrent loss of the N-oxide function. researchgate.net

Another strategy for functionalization involves the reaction of 6-aryl-3-(2-pyridyl)-1,2,4-triazines with lithium 2-arylethynides. This reaction affords (E)-6-aryl-5-arylvinyl-3-(2-pyridyl)-1,2,4-triazines via a nucleophilic substitution of hydrogen (SNH) at the C5 position. researchgate.net Similarly, the ipso-substitution of a cyano group at the C5 position of 3,6-diaryl-1,2,4-triazines with higher alcohols provides a solvent-free method for C5-functionalization. chimicatechnoacta.ru

Regioselective Functionalization of the 1,2,4-Triazine Ring
PositionReaction TypeSubstrateReagent/ConditionsProductReference
C5SNArPyrazolo[4,3-e] sioc-journal.cnrsc.orgmdpi.comtriazine with C5-methylsulfonyl groupO-, N-, S-, C-nucleophilesC5-functionalized pyrazolotriazines mdpi.com
C5Deoxygenative SNH1,2,4-Triazine 4-oxideArenethiols / Acylating agent5-Arylthio-1,2,4-triazine researchgate.net
C5SNH6-Aryl-3-(2-pyridyl)-1,2,4-triazineLithium 2-arylethynides(E)-6-Aryl-5-arylvinyl-3-(2-pyridyl)-1,2,4-triazine researchgate.net
C5ipso-Substitution5-Cyano-3,6-diaryl-1,2,4-triazineHigher alcohols / Solvent-free5-Alkoxy-3,6-diaryl-1,2,4-triazine chimicatechnoacta.ru

Derivatization of the Phenyl Moiety and Its Impact on Molecular Structure

Research has demonstrated that the synthesis of 5,6-biaryl-1,2,4-triazine-3-amine derivatives can be achieved through palladium-catalyzed Suzuki coupling reactions. acs.org This method allows for the introduction of a wide array of substituted aryl groups at the C6 position, starting from a 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) precursor. acs.org

Table 1: Impact of Phenyl Moiety Derivatization on Molecular Properties

Derivative TypeSynthetic MethodImpact on Molecular StructureResearch Finding
5,6-Biaryl-1,2,4-triazinesSuzuki CouplingAlters rotational angles and intermolecular packing.Allows for systematic modification to probe structure-activity relationships. acs.org
Substituted N-phenyl-s-triazinesMulti-step synthesisGoverns intramolecular hydrogen bonding and dipole moment.The presence of a bromo-substituent significantly increases the calculated dipole moment compared to the unsubstituted analogue. mdpi.com
This compound LigandsComplexationInfluences binding orientation within receptor sites.The phenyl group engages in key stacking interactions with aromatic residues like Tryptophan (Trp). researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazine Ring

The 1,2,4-triazine ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of a suitably functionalized triazine with a bifunctional reagent.

One prominent route involves the use of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives. For example, 4-amino-6-benzyl-3-mercapto-1,2,4-triazine-5(4H)-one, a close analogue of the phenyl derivative, reacts with various carboxylic acid derivatives to yield fused 1,3,4-thiadiazoles. researchgate.net Similarly, reactions with haloacetic acids or α-halo ketones can afford fused ring junction systems like thiadiazines. researchgate.net The reaction of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one with reagents like oxalyl chloride or chloroacetyl chloride yields fused Current time information in Bangalore, IN.mdpi.comclockss.orgtriazino[3,4-b] Current time information in Bangalore, IN.clockss.orgmdpi.comthiadiazine structures. mdpi.com

Another significant strategy leads to the formation of 1,2,4-triazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazines, also known as 5-azapurines. mdpi.comnih.gov A practical method for preparing these fused systems involves the regioselective reaction of a 5-amino-3-phenyl-1,2,4-triazole with ethoxycarbonyl isothiocyanate. mdpi.com The subsequent intramolecular cyclization and further modification of the resulting product yield the desired fused triazolo-triazine core. mdpi.comnih.gov

Table 2: Examples of Fused Heterocyclic Systems from 1,2,4-Triazine Precursors

Starting Triazine DerivativeReagent(s)Fused System FormedReference
4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-oneCarboxylic Acids, Halo Acetic Acids1,3,4-Thiadiazoles, Thiadiazines researchgate.net
4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-oneOxalyl Chloride, Chloroacetyl Chloride Current time information in Bangalore, IN.mdpi.comclockss.orgTriazino[3,4-b] Current time information in Bangalore, IN.clockss.orgmdpi.comthiadiazine-trione/dione mdpi.com
5-Amino-3-phenyl-1,2,4-triazole*Ethoxycarbonyl isothiocyanate1,2,4-Triazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazin-5-one mdpi.comnih.gov

*Note: While the starting material is a 1,2,4-triazole, this method constructs a fused 1,3,5-triazine (B166579) ring onto it, demonstrating a key strategy for related fused aza-heterocycles.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazine derivatives to create more sustainable, efficient, and environmentally benign processes. These approaches focus on reducing reaction times, minimizing waste, and avoiding hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS) for 1,2,4-Triazine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for synthesizing 1,2,4-triazines, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and suppression of side products. clockss.orgsemanticscholar.org

A general MAOS protocol involves the reaction of a 1,2-diketone (like benzil) with an acyl hydrazide in the presence of ammonium acetate and acetic acid. clockss.org Under microwave irradiation at elevated temperatures (e.g., 180 °C), this condensation and cyclization can be completed in as little as 5 minutes, a 60- to 300-fold reduction in reaction time compared to classical thermal conditions. clockss.org This rapid, efficient approach facilitates the creation of diverse compound libraries. clockss.org In some cases, the synthesis can be performed under solvent-free conditions on a solid support, further enhancing its green credentials. For instance, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was achieved in 2 minutes with a 98% yield under microwave irradiation, compared to 2 hours and a 62% yield via conventional reflux. researchgate.net

Table 3: Comparison of MAOS vs. Conventional Synthesis for 1,2,4-Triazines

ReactionConventional Method (Time, Yield)MAOS Method (Time, Yield)Fold Time ReductionReference
Benzil + Imidazoyl acyl hydrazide>5 hours, Lower Yield5 min, 85%>60 clockss.org
Thiocarbohydrazide + α-Keto acid2 hours, 62%2 min, 98%60 researchgate.net
Fatty acid hydrazide + 1,2-DiketoneLong reaction timesGood yields, short timesNot specified semanticscholar.org
2-Chloro-1,3-dinitro-5-trifluoromethyl benzene (B151609) + Amino-thion-triazineNot specified, 54%7-10 min, 96%Not specified cmu.ac.th

Solvent-Free and Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reactions offer benefits such as cost savings, easier product purification, and a lower environmental footprint. rsc.org

A highly effective solvent-free method for functionalizing the 1,2,4-triazine core is the ipso-substitution of a cyano group. rsc.orgchimicatechnoacta.ru In this approach, 5-cyano-1,2,4-triazines are heated directly with a nucleophile, such as an amine or a higher alcohol, without any solvent. chimicatechnoacta.ruresearchgate.net The reaction proceeds by the direct nucleophilic displacement of the cyano group. For example, heating a mixture of a 5-cyano-1,2,4-triazine with various anilines at 150 °C under an argon atmosphere for 10 hours provides the corresponding 5-arylamino-1,2,4-triazines in good yields. rsc.org This method avoids the need for solvents and often catalysts, representing a highly atom-economical and green pathway to novel derivatives. rsc.orgresearchgate.net

Table 4: Examples of Solvent-Free Synthesis of 1,2,4-Triazine Derivatives

Triazine SubstrateNucleophileConditionsProduct YieldReference
3-(Pyridin-2-yl)-5-cyano-1,2,4-triazine4-Fluoroaniline150 °C, 10 h, neat81% rsc.org
3,6-Diphenyl-5-cyano-1,2,4-triazineOctan-1-ol150 °C, neatNot specified chimicatechnoacta.ru
3,6-Diphenyl-5-cyano-1,2,4-triazineAniline (B41778)150 °C, neat60-66% researchgate.net

Sonochemical Approaches for Enhanced Synthetic Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. nih.govmdpi.com

This technique has been successfully used for the synthesis of 1,3,5-triazine derivatives, where reactions can be completed in as little as 5 minutes with yields often exceeding 75%. nih.govnih.gov A significant advantage of this method is the ability to use water as the solvent, making the process exceptionally environmentally friendly. nih.govnih.gov For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives via sonication at 40 °C for 30-60 minutes resulted in significantly higher yields (up to 96%) compared to the 4-5 hours required for conventional reflux. mdpi.com Sonochemical protocols have been demonstrated to be more "green" than classical heating when analyzed by green chemistry metrics. nih.gov

Table 5: Efficiency of Sonochemical Synthesis of Triazine Derivatives

Product TypeConventional Method (Time, Yield)Sonochemical Method (Time, Yield)Key AdvantageReference
N-Alkylated 1,3,5-TriazinesSeveral hours, 6-93%5 min, >75%Use of water as solvent, rapid reaction. nih.govnih.gov
1,3,5-Triazine Hydrazones4-5 hours, Lower yields30-60 min, up to 96%Significant rate and yield improvement. mdpi.com

Reaction Mechanisms and Mechanistic Investigations of 6 Phenyl 1,2,4 Triazine Transformations

Nucleophilic Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The electron-deficient nature of the 1,2,4-triazine ring makes it a prime target for nucleophilic attack. The regioselectivity and the subsequent reaction pathway are highly dependent on the nature of the nucleophile, the substituents on the triazine ring, and the reaction conditions.

Nucleophilic attack on the 1,2,4-triazine ring can occur at the C3, C5, and C6 positions. However, for 6-phenyl-1,2,4-triazine and its derivatives, the C5 position is often the most electrophilic and, therefore, the preferred site for initial nucleophilic attack. researchgate.netresearchgate.net This preference is supported by both experimental and computational studies. For instance, NMR studies of this compound 4-oxide and 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with nucleophiles like liquid ammonia (B1221849) and alkylamines at low temperatures have shown that the initial adduct formation occurs at the C5 position. researchgate.netresearchgate.net

The reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles bearing a cyano group also proceeds via an initial attack at the C5 position. researchgate.netresearchgate.net The subsequent steps depend on the stability of the intermediate σ-adduct and the reaction conditions, which can lead to different products through various mechanistic pathways. researchgate.net

While C5 is the primary site of attack, nucleophilic substitution can also occur at the C3 position, especially when a good leaving group is present. However, even in such cases, the initial interaction might still be at C5, followed by isomerization to a C3 adduct. researchgate.netresearchgate.net

Table 1: Regioselectivity of Nucleophilic Attack on this compound Derivatives

DerivativeNucleophilePrimary Attack SiteReference
This compound 4-oxideAmmonia, AlkylaminesC5 researchgate.netresearchgate.net
3-Chloro-6-phenyl-1,2,4-triazineAmmonia, AlkylaminesC5 researchgate.netresearchgate.net
3-Chloro-6-phenyl-1,2,4-triazineCyanomethyl carbanionsC5 researchgate.netresearchgate.net
3-X-5-phenyl-1,2,4-triazinesPotassium amideC5 acs.org

A significant mechanistic pathway in the chemistry of 1,2,4-triazines is the ANRORC mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.org This mechanism is particularly prevalent in reactions with strong nucleophiles, such as metal amides or carbanions, and often leads to ring transformation products. acs.orgsemanticscholar.org

The reaction of 3-substituted 6-phenyl-1,2,4-triazines with nucleophiles like potassium amide or phenylacetonitrile (B145931) anion can proceed via the ANRORC mechanism. researchgate.netresearchgate.netsemanticscholar.org The process is initiated by the nucleophilic addition at the C5 position of the triazine ring. researchgate.netsemanticscholar.org This is followed by the opening of the triazine ring, typically involving the cleavage of the N4-C5 bond, to form an open-chain intermediate. researchgate.netresearchgate.net Finally, intramolecular ring closure of this intermediate leads to the formation of a new heterocyclic ring. researchgate.netsemanticscholar.org

For example, the reaction of 3-chloro-6-phenyl-1,2,4-triazine with phenylacetonitrile anion results in the formation of 3-amino-4,6-diphenylpyridazine. researchgate.netresearchgate.net Isotopic labeling studies using ¹⁵N-labeled phenylacetonitrile have confirmed that the nitrogen atom of the exocyclic amino group in the final pyridazine (B1198779) product originates from the nitrile, providing strong evidence for the ANRORC pathway. researchgate.net Similarly, the amination of 3-halo-5-phenyl-1,2,4-triazines with potassium amide can also lead to ring-transformed products through an ANRORC-type mechanism. acs.org

The occurrence of the ANRORC mechanism is sensitive to the reaction conditions and the nature of the substituents. semanticscholar.org For instance, in the reaction of 3-chloro-6-phenyl-1,2,4-triazine with a sulfone-derived carbanion, a competition between the ANRORC pathway leading to a pyrazole (B372694) and a vicarious nucleophilic substitution (VNS) was observed, with the outcome depending on the base used. semanticscholar.org

The SN(AE) mechanism, or substitution nucleophilic via addition-elimination, is another important pathway in the amination of 1,2,4-triazines. knu.uascispace.com This mechanism involves the initial addition of the nucleophile to form a σ-adduct, followed by the elimination of a leaving group from the same carbon atom.

In the context of this compound derivatives, the amination of 3-chloro-6-phenyl-1,2,4-triazine can occur via an SN(AE) mechanism. researchgate.netresearchgate.net However, the initial nucleophilic attack is still favored at the C5 position, forming a C5 σ-adduct. researchgate.netresearchgate.net This adduct can then isomerize to a C3 σ-adduct, which subsequently eliminates the chloride ion to yield the 3-amino product. researchgate.netresearchgate.net This isomerization step was confirmed by a ¹⁵N labeling study with liquid ammonia. researchgate.netresearchgate.net

The competition between the SN(ANRORC) and SN(AE) mechanisms is a recurring theme in the amination of substituted 1,2,4-triazines. researchgate.netwiley.com The predominant pathway is influenced by factors such as the position and nature of the substituent, the leaving group, and the reaction conditions. For instance, in the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine, both mechanisms were found to operate, with the ratio depending on the concentration of potassium amide. researchgate.netscispace.com

Transformations Involving this compound N-Oxides and Other Activated Forms

The introduction of an N-oxide group into the 1,2,4-triazine ring dramatically alters its reactivity, making it more susceptible to nucleophilic attack and enabling a wider range of transformations. researchgate.netrsc.org 1,2,4-Triazine 4-oxides are the most common and readily accessible N-oxides. researchgate.net

The N-oxide group activates the triazine ring towards nucleophilic substitution of hydrogen, a reaction that is otherwise difficult to achieve. researchgate.net this compound 4-oxides react with various nucleophiles, including carbanions and Grignard reagents, to yield 5-substituted 1,2,4-triazines. researchgate.netresearchgate.net The reaction with Grignard reagents, for instance, involves the addition of the reagent to form a σH-adduct, which then aromatizes through dehydrogenation or dehydration. researchgate.net

Furthermore, 6-aryl-3-chloromethyl-1,2,4-triazine 4-oxides serve as versatile starting materials for the synthesis of other pyridine (B92270) and 1,2,4-triazine derivatives. researchgate.net These transformations can involve deoxygenative nucleophilic hydrogen substitution on the triazine ring, nucleophilic substitution of the chlorine atom in the side chain, and inverse-electron-demand Diels-Alder reactions. researchgate.net

The reaction of 3,6-diaryl-1,2,4-triazine 4-oxides with α-halomethyl aryl sulfones can proceed through two alternative pathways: Vicarious Nucleophilic Substitution (VNS) or an intramolecular deoxygenative process. idexlab.com The dominant pathway is influenced by the nature of the halogen on the α-halomethyl aryl sulfone. idexlab.com

Cycloaddition Reactions and Their Regio/Diastereoselectivity in 1,2,4-Triazine Chemistry

1,2,4-Triazines, being electron-deficient, are excellent candidates for inverse-electron-demand Diels-Alder reactions, where they act as the azadiene component. semanticscholar.org These cycloaddition reactions are a powerful tool for the synthesis of other heterocyclic systems, such as pyridines and pyrimidines. semanticscholar.org

Recent studies have explored the 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides, which are generated from the corresponding 1-alkyl-1,2,4-triazinium salts. nih.govacs.orgnih.gov These ylides react with electron-poor dipolarophiles to produce polysubstituted pyrrolo[2,1-f] researchgate.netsemanticscholar.orgresearchgate.nettriazines in a single step. nih.govacs.orgnih.govresearchgate.net These reactions have been shown to be both regio- and diastereoselective, as supported by experimental data and DFT calculations. nih.govacs.org For example, the reaction with acrylonitrile (B1666552) yielded two diastereomers of a single regioisomer. acs.org

The [4+2] cycloaddition of 3,5,6-triphenyl-1,2,4-triazine (B1609432) with 2-cyclopropylidene-1,3-dimethylimidazolidine (B12935819) has been shown to proceed through a stepwise mechanism involving a stable zwitterionic intermediate. mdpi.com This highlights that not all cycloadditions involving triazines are concerted.

Mechanistic Studies of Ligand Exchange and Coordination Phenomena with 1,2,4-Triazine Ligands

The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal centers. The presence of multiple nitrogen atoms makes them interesting building blocks for the design of ligands for metal-mediated catalysis. researchgate.netacs.orgsemanticscholar.org

Mechanistic studies are crucial for understanding the role of these ligands in catalysis. For instance, in the cobalt-catalyzed hydrosilylation of carbon dioxide, a cobalt(II) triazine complex was used, and the reaction selectivity could be controlled by tuning the reaction parameters. researchgate.net Density functional theory (DFT) calculations and microkinetic modeling have been employed to rationalize the catalytic mechanism and energy profiles of such reactions. researchgate.net

However, the increased susceptibility of the triazine ring to nucleophilic attack can also be a limiting factor in their application as ligands, as the ligand itself might undergo degradation under certain reaction conditions. acs.orgsemanticscholar.org Furthermore, the nitrogen atoms of the 1,2,4-triazine ring can coordinate to and deactivate ruthenium catalysts used in ring-closing metathesis, as demonstrated in an attempted synthesis of cyclophanes containing a 5,5'-bi-1,2,4-triazine subunit. clockss.org

Advanced Spectroscopic and Structural Characterization of 6 Phenyl 1,2,4 Triazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 6-phenyl-1,2,4-triazine derivatives. researchgate.net However, the characterization of triazine compounds by NMR can be challenging due to their low solubility in common deuterated solvents and the complexity of their spectra. tdx.cat Factors such as intermolecular hydrogen bonding and π-stacking can lead to the formation of insoluble aggregates. tdx.cat To overcome solubility issues, co-solvents like trifluoroacetic acid (TFA) or elevated temperatures are sometimes employed, though this can risk sample decomposition in some cases. tdx.cat

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the electronic environment of protons within a molecule. For this compound analogues, the chemical shifts of the protons on the phenyl and triazine rings are of particular interest. Protons on the aromatic phenyl ring typically resonate in the downfield region, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the ring current. libretexts.org

The specific substitution pattern on both the phenyl and triazine rings significantly influences the exact chemical shifts. For example, in N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, the aromatic protons appear as doublets at 7.33 ppm and 7.82 ppm, while the N-H protons are observed as a singlet at 9.48 ppm. mdpi.com Similarly, the bromo-analogue, N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine, shows aromatic proton signals at 7.45 ppm and 7.76 ppm, with the N-H proton signal at 9.47 ppm. mdpi.com In the case of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the complex aromatic region shows multiple signals between 7.24 and 8.92 ppm. chemicalbook.com The spectra of some amino-substituted triazines can be complex, showing broad multiplets due to various species being in equilibrium. tdx.cat

Table 1: Selected ¹H NMR Chemical Shift Data for Phenyl-Triazine Analogues
CompoundSolventProton TypeChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamineDMSO-d₆Ar-H7.33d, J = 8.8 mdpi.com
Ar-H7.82d, J = 6.6 mdpi.com
NH9.48s mdpi.com
N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamineDMSO-d₆Ar-H7.45d, J = 8.8 mdpi.com
Ar-H7.76d, J = 7.2 mdpi.com
NH9.47s mdpi.com
3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazineCDCl₃Ar-H7.24 - 7.75m chemicalbook.com
Ar-H7.92d chemicalbook.com
Ar-H8.71d chemicalbook.com
Ar-H8.92d chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the triazine and phenyl rings are indicative of the electronic environment and substitution patterns. The carbon atoms of the triazine ring itself are typically found in the highly deshielded region of the spectrum. For instance, the triazine carbon in various 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives appears in the range of 171.2 to 172.2 ppm. mdpi.com

In substituted analogues, the chemical shifts provide valuable structural data. For N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, the carbon signals appear at 121.9, 125.9, 128.2, 138.9, and 164.0 ppm. mdpi.com The corresponding bromo derivative shows signals at 113.8, 122.2, 131.1, 139.2, and 163.9 ppm. mdpi.com For a more complex aromatic dendrimer featuring a 2,4,6-triphenyl-1,3,5-triazine core, a series of signals are observed between 125.4 and 171.6 ppm, confirming the symmetric nature of the molecule. nih.gov

Table 2: Selected ¹³C NMR Chemical Shift Data for Phenyl-Triazine Analogues
CompoundSolventCarbon PositionChemical Shift (δ, ppm)Reference
N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamineDMSO-d₆Aromatic/Triazine121.9, 125.9, 128.2, 138.9, 164.0 mdpi.com
N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamineDMSO-d₆Aromatic/Triazine113.8, 122.2, 131.1, 139.2, 163.9 mdpi.com
2,4,6-tris{4'-[(4''-nitro)-2'''-phenylethynyl]phenyl}-1,3,5-triazineTHF-d₈Ctriazine172.2 mdpi.com
Aromatic/Alkyne91.3, 94.4, 124.8, 127.8, 130.2, 130.4, 133.1, 133.6, 137.6, 148.8 mdpi.com
2,4,6-tris[4-(phenylethynyl)phenyl]-1,3,5-triazineCDCl₃Ctriazine171.2 mdpi.com
Aromatic/Alkyne87.9, 94.1, 112.0, 125.7, 128.7, 129.0, 130.6, 131.6, 133.1, 135.1 mdpi.com

Advanced NMR Techniques and Isotopic Labeling Studies (e.g., ¹⁵N NMR)

For increasingly complex this compound analogues, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete structural assignment. researchgate.net In such cases, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques like ¹H–¹H COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, which was successfully applied to confirm the structure of symmetric triazine-cored dendrimers. nih.gov

Heteronuclear correlation techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton and carbon signals, aiding in the unambiguous assignment of the entire molecular structure. For nitrogen-rich heterocycles like triazines, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms' electronic environments. While specific ¹⁵N NMR data for this compound is not widely reported, techniques like ¹H-¹⁵N HMBC have proven useful for assigning resonances in related diazine structures and can be applied to triazine systems. researchgate.net Isotopic labeling, though synthetically demanding, can further simplify complex spectra and confirm assignments.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogues, FTIR spectra provide characteristic absorption bands for the triazine and phenyl rings.

The key vibrational modes include C=N stretching within the triazine ring, C=C stretching of the phenyl ring, and C-H bending and stretching vibrations. The C=N stretching vibrations of the triazine ring typically appear in the range of 1500-1570 cm⁻¹. mdpi.commdpi.com The C=C stretching vibrations of the aromatic phenyl ring are observed as bands around 1600 cm⁻¹ and in the 1420-1495 cm⁻¹ region. mdpi.comresearchgate.net The coupling between the two rings can also give rise to specific bands, such as the conjugated stretching vibration (C-C) between the phenyl and triazine rings observed at 1392 cm⁻¹. researchgate.net Substituents on the rings introduce their own characteristic absorption bands, for example, N-H stretching in amino-substituted triazines is found in the 3370–3400 cm⁻¹ range. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Phenyl-Triazine Analogues
Compound TypeVibrational ModeWavenumber (cm⁻¹)Reference
Phenyl-triazinePhenyl group motion1601 researchgate.net
C-C stretch (Phenyl-Triazine)1392 researchgate.net
Phenyl ring breathing mode1000 researchgate.net
sym-2,4,6-tris(arylamino)-s-triazinesN-H stretch3370-3400 mdpi.com
C=N stretch (triazine)1550-1569 mdpi.com
C=C stretch (phenyl)1630-1642, 1420-1495 mdpi.com
C-N stretch1240-1260 mdpi.com
2,4,6-tris[4-(pyridin-4-ylethynyl)phenyl]-1,3,5-triazineC≡C stretch2218 mdpi.com
C=C stretch (Aromatic)1598 & 1569 mdpi.com
C=N stretch (triazine)1515 mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The resulting spectrum provides information on the electronic structure of conjugated systems. For this compound and its analogues, the primary electronic transitions observed are π→π* and n→π* transitions. elte.huyoutube.com

The π→π* transitions, which occur in molecules with conjugated π systems, are typically high-energy and result in strong absorption bands. nih.govyoutube.com The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the triazine ring) to an anti-bonding π* orbital; these are generally lower in energy and intensity. elte.huyoutube.com

The UV-Vis absorption spectra of phenyl-triazine derivatives are sensitive to substituents. Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores exhibit strong absorption maxima (λ_max) around 250 nm and 325 nm, attributed to π–π* transitions within the benzene (B151609) and triazine moieties. nih.gov In a series of extended 2,4,6-triphenyl-1,3,5-triazine derivatives, a bathochromic (red) shift of the lowest-energy absorption band was observed as the electron-releasing character of para-substituents on the phenyl rings increased. mdpi.comresearchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on 1,2,4-triazine (B1199460) derivatives show that a reduction in the HOMO-LUMO energy gap leads to a red shift in the electronic absorption maximum. nih.gov

Table 4: UV-Vis Absorption Maxima (λ_max) for Selected Phenyl-Triazine Analogues
CompoundSolventλ_max (nm)Transition Type (if assigned)Reference
Aromatic Dendrimer (D1)---~250, ~325π–π nih.gov
Aromatic Dendrimer (D2)---~254, ~323π–π nih.gov
2,4,6-tris{4'-[(4''-nitro)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-NO₂)CH₂Cl₂358--- mdpi.com
2,4,6-tris{4'-[(4''-cyano)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-CN)CH₂Cl₂353--- mdpi.com
2,4,6-tris{4'-[(4''-methoxy)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-OMe)CH₂Cl₂360--- mdpi.com
2,4,6-tris{4'-[(4''-N,N-dimethylamino)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-NMe₂)CH₂Cl₂398--- mdpi.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, EIMS)

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound analogues. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For instance, HRMS analysis of a derivative like 3-phenylnaphtho[2,1-e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine would confirm its molecular formula as C₁₇H₁₂N₃ by matching the experimental mass-to-charge ratio (m/z) to the calculated value. mdpi.com

Electron Impact Mass Spectrometry (EIMS) is particularly useful for structural elucidation through the analysis of fragmentation patterns. The fragmentation of the 1,2,4-triazine core and its substituents provides a molecular fingerprint. While specific EIMS data for this compound is not detailed in the provided sources, general fragmentation pathways for triazine derivatives have been studied. arkat-usa.orgresearchgate.net These typically involve initial cleavages such as the loss of a hydrogen atom from the molecular ion, followed by extrusion/ring-contraction processes. arkat-usa.org Key fragmentation events for phenyl-substituted triazines often involve the cleavage of the phenyl group or fragmentation within the triazine ring itself, leading to characteristic daughter ions. arkat-usa.orgresearchgate.net The analysis of these patterns, often supported by metastable peak analysis, is pivotal in confirming the identity and structure of novel analogues. arkat-usa.org

Table 1: Key Mass Spectrometry Applications for Triazine Analogues
TechniqueApplicationTypical Information ObtainedReference Example
HRMSMolecular Formula DeterminationExact mass-to-charge ratio (m/z) confirming elemental composition.Confirmation of C₁₇H₁₂N₃ for 3-phenylnaphtho[2,1-e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine. mdpi.com
EIMSStructural ElucidationCharacteristic fragmentation patterns, including ring contractions and substituent losses.Studies on 1,3,5-triazin-2-ones show extrusion/ring-contraction processes forming 3- and 4-membered ring fragments. arkat-usa.org

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Absolute Structure Determination

X-ray diffraction techniques are the gold standard for determining the absolute three-dimensional structure of crystalline solids. Single-crystal X-ray crystallography provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of this compound analogues.

Studies on derivatives have revealed detailed structural information. For example, the analysis of 6-methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine showed it crystallizes in the orthorhombic space group Pbca, while its regioisomer, 8-methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine, adopts the monoclinic space group P2₁/c. iucr.org Such analyses confirm the planarity of the heteroaromatic core and detail how supramolecular features, like π–π stacking, dictate the crystal packing. iucr.org In another study, the structure of 3-phenyl arkat-usa.orgiucr.orgchemsynthesis.comtriazino[5,6-c]quinoline was unambiguously confirmed, revealing a nearly planar conformation where the phenyl ring is slightly twisted relative to the core plane. mdpi.com This technique is also powerful enough to differentiate between regioisomers produced during synthesis, which can be challenging to assign by other spectroscopic methods alone. nih.gov

Powder X-ray Diffraction (XRD) is used to analyze the bulk crystallinity of a sample and can identify different polymorphic forms. optica.org For a novel synthesized compound like 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, XRD analysis revealed a triclinic crystal structure with the space group P-1. mdpi.com

Table 2: Crystallographic Data for Selected 1,2,4-Triazine Analogues
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
6-Methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazineOrthorhombicPbcaPlanar heteroaromatic framework with π–π stacking. iucr.org
8-Methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazineMonoclinicP2₁/cUniform stacking with regular interplanar distances. iucr.org
3-Phenyl arkat-usa.orgiucr.orgchemsynthesis.comtriazino[5,6-c]quinolineMonoclinicP2₁/nNearly planar conformation with a slight twist of the phenyl ring. mdpi.com
A 5,6-dihydro-1,2,4-triazine derivativeTriclinicP-1Unit-cell volume of 807.79 ų. mdpi.com

Thermal Analysis Methods for Investigating Thermal Stability (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis methods, particularly Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of this compound analogues. TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition and the nature of the degradation process.

Research on annelated 1,2,4-triazinones has shown that these compounds possess high thermal stability, with decomposition onsets in air ranging from 241–296 °C. nih.gov The stability is influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, the thermal stability of substituted annelated triazinones in air was found to decrease in the order: 4-Cl > 3,4-Cl₂ > H > 3-Cl > 4-CH₃ > 2-CH₃ > 3-CH₃ > 2-Cl > 2-OCH₃. nih.gov The decomposition process for these compounds typically proceeds in two stages under oxidative conditions. nih.gov Similarly, TGA studies on other s-triazine derivatives show main degradation steps occurring in ranges from 240 °C to 450 °C. mdpi.com A cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine was found to be thermally stable up to 180 °C. researchgate.net

Table 3: Thermal Stability Data for Various Triazine Derivatives
Compound TypeDecomposition Onset/Range (°C)AtmosphereKey FindingReference
Annelated Triazinones241–296AirStability is highly dependent on phenyl ring substituents. nih.gov
sym-2,4,6-trisubstituted-s-triazines240–450Not SpecifiedDegradation occurs in one main step. mdpi.com
3,5-Diamino-6-nitro-1,2,4-triazine oxide200Not SpecifiedDecomposition temperature (Tdec). acs.org
2,4-Diamino-6-phenyl-1,3,5-triazine cocrystalStable up to 180Not SpecifiedHigh stability for the cocrystal form. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a key electrochemical technique used to probe the redox properties of this compound analogues. By measuring the current response to a sweeping potential, CV can determine oxidation and reduction potentials, which are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.comnih.gov

For a synthesized 1,2,4-triazine derivative, CV studies were used to calculate HOMO and LUMO energy levels of -5.32 eV and -3.61 eV, respectively, resulting in an electrochemical band gap of 1.97 eV. mdpi.com The electron-accepting nature of the 1,2,4-triazine ring makes these compounds suitable as electron transport layers in OLEDs or as acceptors in donor-acceptor chromophores. mdpi.comnih.gov CV can also be used to study the electropolymerization of triazine monomers onto an electrode surface, as demonstrated with a 6-phenyl-1,3,5-triazine derivative. abechem.com The stability of the generated radical ions can also be assessed, which is important for applications in electrogenerated chemiluminescence. bu.edu

Table 4: Electrochemical Properties of a 1,2,4-Triazine Derivative
ParameterValue (eV)Method of DeterminationSignificanceReference
HOMO-5.32Cyclic VoltammetryRepresents the electron-donating capability. mdpi.com
LUMO-3.61Cyclic VoltammetryRepresents the electron-accepting capability. mdpi.com
Electrochemical Band Gap (E_g)1.97Calculated (LUMO - HOMO)Indicates energy required for electronic excitation. mdpi.com

Photoluminescence (PL) Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of this compound analogues after they absorb light. This technique measures the intensity and wavelength of emitted light (fluorescence or phosphorescence), providing information on the electronic structure and potential for use in applications like OLEDs, fluorescent probes, and sensors. mdpi.comnih.gov

Many 1,2,4-triazine derivatives exhibit interesting photophysical properties. For a thin film of a 5,6-dihydro-1,2,4-triazine derivative, PL emission peaks were observed at 473 nm and 490 nm. mdpi.com Some fused 1,2,4-triazine systems show high absolute quantum yields in the solid state, ranging from 9.8% to 98.7%. mdpi.com The emission properties are often sensitive to the environment; for example, some styryl triazine derivatives exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov Furthermore, novel donor-acceptor chromophores based on a condensed 1,2,4-triazine system have been shown to display thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. rsc.org

Table 5: Photoluminescence Data for Selected Triazine Analogues
Compound TypeStateEmission Maxima (λ_em)Quantum Yield (QY)Key FeatureReference
5,6-dihydro-1,2,4-triazine derivativeThin Film473 nm, 490 nmNot ReportedBlue-green emission. mdpi.com
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c] arkat-usa.orgiucr.orgchemsynthesis.comTriazinesSolidVaries9.8% - 98.7%High solid-state quantum yields. mdpi.com
Styryl triazine derivativesSolutionVaries with solventNot ReportedPositive solvatochromism. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While many this compound analogues are closed-shell, diamagnetic molecules, this technique becomes highly relevant for studying their radical ions or related stable radical species.

Certain benzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine derivatives are known as precursors to stable Blatter radicals. iucr.org If this compound or its analogues were to be oxidized or reduced to form a radical cation or anion, respectively, EPR spectroscopy would be the definitive method for their characterization. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density across the molecule. This information is invaluable for understanding the electronic structure of the radical and its reactivity.

Field Emission Scanning Electron Microscopy (FESEM) for Thin Film Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and microstructure of materials. For this compound analogues prepared as thin films for electronic devices, FESEM is crucial for assessing film quality, uniformity, and grain structure.

An FESEM study of a thermally evaporated thin film of a 1,2,4-triazine derivative revealed a homogeneous and uniform surface morphology. mdpi.com The analysis also showed that upon annealing the film at 423 K, the average particle size increased. mdpi.com This observation was correlated with an improvement in the crystallinity of the film, a factor that can significantly impact charge transport and device performance. mdpi.com Thus, FESEM provides essential feedback for optimizing film deposition conditions to achieve desired morphological and, consequently, functional properties.

Table 6: FESEM Observations of a 1,2,4-Triazine Derivative Thin Film
Film ConditionObserved MorphologyInterpretationReference
As-depositedHomogeneous and uniform surface with smaller particles.Good initial film quality. mdpi.com
Annealed (423 K)Increased average particle size.Improved crystallinity due to thermal treatment. mdpi.com

Computational Chemistry and Theoretical Modeling of 6 Phenyl 1,2,4 Triazine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecular systems. It offers a favorable balance between accuracy and computational cost, making it well-suited for analyzing molecules of moderate size, such as 6-phenyl-1,2,4-triazine and its derivatives. DFT calculations are used to determine optimized molecular geometries, electronic distribution, and reactivity parameters. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound systems, DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311G(d,p), are commonly employed to calculate the equilibrium geometry. nih.govnih.govresearchgate.net This process provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis focuses on the rotational freedom within the molecule, particularly the dihedral angle between the phenyl and triazine rings. While DFT studies on isolated molecules often predict a completely planar conformation to maximize conjugation, experimental data from X-ray crystallography may show a slightly non-planar structure in the solid state due to intermolecular packing forces. nih.govresearchgate.net Potential energy surface (PES) scans can be performed by systematically varying this dihedral angle to identify the most stable conformer and the energy barriers between different conformations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Triazine Systems

ParameterDescriptionTypical Calculated Value
C-N (in triazine ring)Carbon-Nitrogen bond length1.32 - 1.35 Å researchgate.net
N-N (in triazine ring)Nitrogen-Nitrogen bond length~1.34 Å researchgate.net
C-C (phenyl-triazine link)Bond length connecting the two rings~1.48 Å
C-N-C (in triazine ring)Bond angle within the triazine ring~115° - 120°
C-C-N-N (dihedral)Torsion angle between phenyl and triazine rings0° (planar) to ~30° (non-planar)

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorSymbolFormulaDescription
Ionization PotentialI-EHOMOEnergy required to remove an electron.
Electron AffinityA-ELUMOEnergy released when an electron is added.
Chemical Hardnessη(I - A) / 2Resistance to change in electron distribution. scielo.org.mx
Global SoftnessS1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativityχ(I + A) / 2The power of an atom to attract electrons.
Chemical Potentialμ-(I + A) / 2The "escaping tendency" of electrons from a system.
Electrophilicity Indexωμ2 / (2η)A measure of electrophilic character. scielo.org.mx

Frontier Molecular Orbital (FMO) theory is vital for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. edu.krd For phenyl-triazine systems, the HOMO is typically localized on the electron-donating phenyl ring, while the LUMO is centered on the electron-deficient 1,2,4-triazine (B1199460) ring. nih.govd-nb.info

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nasc.ac.in A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability. edu.krdresearchgate.net This gap is also fundamental to the molecule's optical and electronic properties. nasc.ac.in

Table 3: Representative FMO Energies for Phenyl-Triazine Systems

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Energy Gap)ELUMO - EHOMO3.5 to 4.5 edu.krd

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its reactivity towards other species. nih.govcolab.ws The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of near-zero potential. nih.gov

For this compound, the MEP map typically shows a negative potential (red/yellow) localized around the nitrogen atoms of the triazine ring due to their high electronegativity. d-nb.info The hydrogen atoms of the phenyl ring generally exhibit a positive potential (blue). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org In the context of 1,2,4-triazine derivatives, QSAR models are developed to predict their potency as, for example, enzyme inhibitors or receptor antagonists. nih.govnih.gov

The process involves calculating a set of molecular descriptors (physicochemical, electronic, or structural properties) for each compound in a dataset. jocpr.com Statistical methods, such as regression analysis, are then used to build a model that relates these descriptors to the observed biological activity (e.g., pIC₅₀ values). wikipedia.orgnih.gov A robust QSAR model can predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study how a small molecule (ligand), such as a this compound derivative, interacts with a biological macromolecule (target), typically a protein or enzyme. mdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. rsc.orgpensoft.net This technique is crucial in drug discovery for screening virtual libraries of compounds and identifying potential hits. mdpi.com The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govrsc.org

Molecular Dynamics (MD) Simulations are then used to analyze the stability and dynamic behavior of the ligand-target complex over time. nih.gov Starting from the docked pose, an MD simulation calculates the motion of every atom in the system, providing a detailed view of the complex's conformational changes and interaction patterns. pensoft.net This helps to validate the docking results and provides a more realistic assessment of the binding stability and the role of specific amino acid residues in the interaction. nih.govnih.gov

Theoretical Studies on Tautomeric Equilibria and Solvent Effects

Computational chemistry provides powerful tools to investigate the tautomeric equilibria of triazine systems, which can be challenging to characterize experimentally. Tautomerism in heterocyclic compounds like this compound is crucial as the reactivity and properties of each tautomer can differ significantly. Theoretical studies, primarily using Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been employed to determine the relative stabilities of different tautomers and the transition states connecting them. nih.govresearchgate.net

Quantum chemical calculations have shown that for related dihydro-1,2,4-triazine systems, the 2,5-dihydro isomer is the most stable form. researchgate.net Such studies can identify experimentally observed isomers and rule out structures with excessively high calculated energies. researchgate.net For similar heterocyclic systems like triazol-5-ones, computational analyses at the B3LYP and MP2 levels of theory have indicated that the keto form is more stable than the enol form, with high energy barriers suggesting a generally disfavored tautomerization process. nih.gov

The influence of the surrounding medium is a critical factor in tautomeric equilibria. Solvent effects are typically modeled computationally using either explicit solvent molecules or, more commonly, implicit models like the Polarizable Continuum Model (PCM). nih.gov These models have shown that solvent polarity can dramatically influence the tautomerization process. nih.gov For instance, in some azomethine-functionalized derivatives, an increase in solvent polarity leads to a gradual shift in the equilibrium. nih.gov In studies on triazol-5-one, the inclusion of solvent effects via PCM indicated that the keto tautomer remained the more stable form across various solvents, including chloroform, methanol, and water. nih.gov Furthermore, solvent-assisted mechanisms, where solvent molecules actively participate in the proton transfer, have been modeled. These calculations often reveal that while the energy barriers for solvent-assisted tautomerization are significantly lower than for direct intramolecular transfer, monosolvation may not be sufficient for the reaction to occur readily. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful method for validating theoretical models and interpreting experimental data. DFT calculations are widely used to predict geometric parameters (bond lengths and angles), vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comnih.gov

For various triazine-based derivatives, optimized geometric parameters calculated using DFT methods, such as B3LYP with basis sets like 6-31G(d,p), have shown excellent correlation with data obtained from single-crystal X-ray diffraction studies. mdpi.com While calculations are typically performed for an isolated molecule in the gas phase, the theoretical structures are often found to be in good agreement with solid-state experimental data. researchgate.netnih.gov

Vibrational spectra are routinely calculated to complement experimental FT-IR and Raman spectroscopy. The computed harmonic vibrational frequencies often show nice correlations with experimental spectra, aiding in the assignment of complex vibrational modes. mdpi.commdpi.com For example, characteristic in-plane ring stretches of the triazine ring, which can be difficult to distinguish from phenyl ring stretches, can be identified through theoretical analysis. A fully symmetric stretch, which is only Raman-active, is often predicted around 990 cm⁻¹. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. nih.govresearchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths generally agree well with experimental results, often within a 10–20 nm margin. mdpi.com These calculations help elucidate the nature of electronic transitions, such as identifying them as π → π* or intramolecular charge transfer (ICT) transitions. rsc.org For instance, TD-DFT calculations on 1,2,4-triazine derivatives have been used to understand their optoelectronic properties for applications like dye-sensitized solar cells. nih.govnih.gov

The following table presents a comparison of experimental and theoretically predicted spectroscopic data for a representative triazine derivative, illustrating the typical level of agreement.

Spectroscopic ParameterExperimental ValueTheoretical (DFT/TD-DFT) ValueReference
UV-Vis λmax ~350-400 nm~360-410 nm mdpi.comresearchgate.net
FT-IR (C=N stretch) ~1506-1511 cm⁻¹~1510-1515 cm⁻¹ mdpi.com
Raman (Sym. Ring Stretch) ~990-991 cm⁻¹~990 cm⁻¹ mdpi.com

Theoretical Evaluation of Optical and Electronic Properties (e.g., Polarizability, Hyperpolarizability)

Computational methods are indispensable for evaluating the optical and electronic properties of this compound and its derivatives, particularly for screening potential candidates for advanced technological applications like nonlinear optics (NLO). nih.gov Key properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a molecule's NLO response. mdpi.com

DFT calculations, often using the B3LYP functional with extended basis sets like 6-311G**, are employed to compute these parameters. nih.gov The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a material's NLO activity. nih.gov Theoretical studies on novel fused-triazine derivatives have shown that their calculated β values can be significantly higher than that of urea, a standard reference material in NLO studies. nih.gov For example, certain derivatives have been predicted to have β values 15 to 24 times higher than urea, indicating their promise as NLO materials. nih.govresearchgate.net

The electronic properties are primarily understood through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule can be readily polarized and may exhibit significant NLO characteristics. nih.govresearchgate.net The distribution of these orbitals also provides insight into the molecule's electronic behavior; in many triazine systems, the HOMO is localized on an electron-donating part of the molecule, while the LUMO is centered on the electron-accepting triazine ring. nih.gov

The table below summarizes key theoretically evaluated electronic and optical properties for representative triazine derivatives compared to a standard reference.

Compound/DerivativeDipole Moment (μ) [Debye]Polarizability <α> [x 10⁻²⁴ esu]First Hyperpolarizability <β> [x 10⁻³³ esu]HOMO-LUMO Gap (Eg) [eV]
Fused Triazine Derivative 12.76~6.09~15x Urea~3.5-4.0
Fused Triazine Derivative 26.96~10.75~24x Urea~3.2-3.8
Urea (Reference)1.37 (calc.)3.83 (calc.)37.28 (calc.)-

Data compiled from theoretical studies on various triazine systems for illustrative purposes. nih.govnih.govresearchgate.net

These computational evaluations not only predict the intrinsic properties of the molecules but also guide the synthesis of new materials with enhanced optical and electronic functionalities. nih.govnih.gov

Structure Property Relationship Studies in 6 Phenyl 1,2,4 Triazine Chemistry

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of 6-phenyl-1,2,4-triazine derivatives are highly sensitive to the nature and position of substituents on both the phenyl and triazine rings. These substitutions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the molecule's electronic transitions and photophysical behavior.

Research has shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic absorption and emission spectra. For instance, attaching carbazole (B46965) or 2-bromized carbazole to the ortho-positions of a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework can modify the HOMO and LUMO energy levels. Specifically, the introduction of bromine can widen the energy band gap by increasing the LUMO energy levels and decreasing the HOMO energy levels. rsc.org

In a study of 2,4,6-triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(III) complexes, the addition of a triphenyl triazine group to the ppy ligand resulted in anodically shifted reduction potentials by approximately 0.6 V, indicating that the reduction is centered on the triazine moiety. rsc.orgrsc.org The polarity of the solvent also plays a crucial role. In non-polar media, the lowest triplet state (T1) has mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character. However, with increasing solvent polarity, the T1 state gains intraligand charge transfer (ILCT) character, which is accompanied by a planarization of the donor and acceptor units. rsc.orgrsc.org This change in the excited state character significantly affects the photoluminescence properties of the complexes. rsc.orgrsc.org

Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the electronic properties of 1,2,4-triazine (B1199460) derivatives. These studies reveal that the sulfur atom can act as an electron donor unit, while the phenyl and triazine groups function as electron acceptor units. nih.gov A reduction in the energy gap (E_g1) value leads to a red-shift in the electronic absorption maximum in the UV-Vis spectrum. nih.gov

Compound/SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Key Observation
OTrPhCz-5.83-2.882.95Introduction of carbazole at ortho-position. rsc.org
OTrPhCzBr-5.96-2.713.25Bromine introduction widens the band gap. rsc.org
Ir-meta (in non-polar media)---T1 state has mixed MLCT and LC character. rsc.orgrsc.org
Ir-meta (in polar media)---T1 state gains ILCT character. rsc.orgrsc.org
Ir-para (in non-polar media)---T1 state has mixed MLCT and LC character. rsc.orgrsc.org
Ir-para (in polar media)---T1 state gains ILCT character. rsc.orgrsc.org

Stereochemical Aspects and Conformational Preferences of this compound Derivatives

The stereochemistry and conformational preferences of this compound derivatives are crucial in determining their molecular shape and, consequently, their interactions in biological or material systems. The 1,2,4-triazine ring itself is a planar heteroaromatic system. However, the attachment of a phenyl group at the 6-position introduces a degree of rotational freedom around the C-C single bond connecting the two rings.

The conformation of these molecules is influenced by the steric and electronic nature of substituents on both the triazine and phenyl rings. In many 1,2,4-triazine derivatives, the phenyl ring is twisted out of the plane of the triazine ring to minimize steric hindrance. nih.gov For example, in the optimized molecular structure of one 1,2,4-triazine derivative, one of the two phenyl groups rotates out of the triazine plane by an angle of 33.44°. nih.gov

X-ray crystallography studies of 6- and 8-methyl-3-phenylbenzo[e] kfupm.edu.sakfupm.edu.saias.ac.intriazines reveal that both compounds feature planar heteroaromatic frameworks with extensive π-conjugation across the benzo[e] kfupm.edu.sakfupm.edu.saias.ac.intriazine core. iucr.org The bond distances within the triazine ring are consistent with a delocalized heteroaromatic system, falling between typical single and double bond lengths. iucr.org Slight variations in bond angles suggest subtle conformational differences that are likely influenced by crystal packing. iucr.org

In the context of their reactivity, the conformation of this compound derivatives can influence the accessibility of different sites for nucleophilic attack. Studies have shown that the C-5 position is often the preferred site for nucleophilic attack by species like liquid ammonia (B1221849) and alkylamines at low temperatures. researchgate.net

Correlation between Molecular Structure and Mesomorphic Properties (Liquid Crystals)

The unique molecular structure of 1,2,4-triazine derivatives makes them suitable candidates for the design of liquid crystalline materials. Their rigid, planar core can be functionalized with flexible peripheral groups to induce mesomorphic behavior. The correlation between molecular structure and mesomorphic properties is a key aspect of designing new liquid crystal materials.

Research has demonstrated that 1,2,4-triazine-4-oxides can serve as intermediates in the synthesis of new heterocyclic liquid crystals. northumbria.ac.uk The mesomorphism of these structures is highly dependent on the functional groups present. For instance, systems based on laterally cyanated pyridines, derived from triazines, exhibit low melting points and wide phase ranges. northumbria.ac.uk The lateral dipole moments, which are influenced by the molecular conformation, are significant in these cyanopyridine derivatives. northumbria.ac.uk

Furthermore, 2,4,6-triphenyl-1,3,5-triazine derivatives with long alkoxyl side chains have been synthesized and shown to behave as liquid-crystalline materials. These compounds also exhibit high quantum yields in photoluminescence, making them interesting for optoelectronic applications. researchgate.net The introduction of chiral groups, such as citronellyloxy groups, on the periphery of a triazine-based macromolecule can lower the mesophase transition temperatures. nih.gov For example, an organic salt of a triazine macromolecule with chiral side groups exhibited an enantiotropic SmC phase at lower temperatures compared to its analogue with linear alkyl chains. nih.gov This is advantageous for creating liquid crystals that operate at lower temperatures.

Triazine Derivative TypeSubstituentsObserved MesophaseKey Structural Feature
1,2,4-Triazine-4-oxide derivedLaterally cyanated pyridinesNot specifiedLow melting points, wide phase ranges. northumbria.ac.uk
2,4,6-Triphenyl-1,3,5-triazineLong alkoxyl side chainsNot specifiedHigh photoluminescence quantum yields. researchgate.net
Triazine Macromolecule SaltChiral citronellyloxy groupsSmCLowered mesophase transition temperature. nih.gov

Structural Versatility of the 1,2,4-Triazine Ring System for Tailored Properties

The 1,2,4-triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its privileged structure, which allows for extensive functionalization to tailor its properties for specific applications. nih.govijpsr.info The presence of three nitrogen atoms in the ring imparts unique electronic characteristics and provides multiple sites for chemical modification.

In medicinal chemistry, the 1,2,4-triazine core has been incorporated into a wide array of derivatives exhibiting diverse biological activities, including antitumor, antimicrobial, and antiviral properties. ijpsr.infonih.gov The ability to substitute at the 3, 5, and 6 positions of the triazine ring allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov For example, novel 1,2,4-triazine derivatives containing thiazole (B1198619) and benzothiazole (B30560) rings have been synthesized and evaluated for their antitumor activity. nih.gov

In materials science, the electron-deficient nature of the 1,2,4-triazine ring makes it a useful building block for organic electronic materials. mdpi.com Functionalization with electron-donating or electron-withdrawing groups can be used to engineer the electronic properties for applications such as n-type semiconductors and dye-sensitized solar cells. mdpi.com The structural versatility of the triazine ring has also been exploited in the development of dendrimers with improved thermal stability and beneficial photophysical properties. nih.gov

Relationship between Molecular Configuration and Corrosion Inhibition Potential

The molecular configuration of this compound derivatives plays a significant role in their ability to act as corrosion inhibitors. The presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and various functional groups allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. kfupm.edu.sakfupm.edu.sa

For example, in a study of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives, those with electron-donating groups (–Br and –OCH₃) on the aniline (B41778) ring showed significantly higher inhibition efficiencies (96.5% and 93.4% at 120 ppm, respectively) compared to the derivative without an electron-donating group (79.0% at 175 ppm). nih.govroyalsocietypublishing.org This highlights the importance of substituent effects on the corrosion inhibition performance.

Computational studies on 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (PhPyTrz) have shown that it exhibits good corrosion inhibition properties, particularly towards nickel and cobalt. ias.ac.in The expanded conjugated system in the aqueous medium structure of PhPyTrz is favorable for corrosion inhibition. ias.ac.in

InhibitorSubstituent(s)Inhibition Efficiency (%)Concentration (ppm)Key Finding
PTA-1None on aniline79.0175Lower efficiency without electron-donating group. nih.govroyalsocietypublishing.org
PTA-2–Br on aniline96.5120High efficiency with electron-donating group. nih.govroyalsocietypublishing.org
PTA-3–OCH₃ on aniline93.4120High efficiency with electron-donating group. nih.govroyalsocietypublishing.org
ST-2Melamine (B1676169), octylamine, diethylenetriamine, ethanedioic acid derived92.14200Effective at high temperatures. bohrium.com
PhPyTrzPyridin-2-yl at C3Not specifiedNot specifiedGood inhibition towards Ni and Co. ias.ac.in

Advanced Materials Applications and Functional Materials Design Involving 6 Phenyl 1,2,4 Triazine

Applications in Organic Optoelectronics and Semiconducting Materials

The 6-phenyl-1,2,4-triazine moiety and its derivatives are increasingly utilized in the field of organic optoelectronics. Their distinct electronic characteristics are harnessed to control charge transport, light absorption, and emission properties in a range of devices.

The 1,2,4-triazine (B1199460) core is a π-electron-deficient system, a property that makes its derivatives effective electron acceptors. nih.govnih.govd-nb.info This characteristic is fundamental to their application in organic electronics, where they can function as n-type semiconductors by facilitating electron transport. nih.gov The high electron affinity of the triazine ring allows for the design of molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key requirement for efficient electron injection and transport. nih.govnih.gov

In molecular design, the triazine and phenyl groups often serve as the electron acceptor (A) units within a larger donor-acceptor (D-A) architecture. nih.govd-nb.info This arrangement promotes intramolecular charge transfer (ICT) upon photoexcitation, a critical process in many optoelectronic devices. nih.gov For instance, in certain conjugated polymers designed for photocatalysis, triazine units are employed as electron acceptors to enhance the separation and transfer of photogenerated charge carriers. mdpi.com The incorporation of the triazine core into small molecules has been shown to significantly improve the photovoltaic performance of solar cells by leveraging its electron-accepting and transporting capabilities. nih.gov

Derivatives of triazine are utilized as photosensitizers or dyes in Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net In a typical DSSC, the dye absorbs light and injects an electron into the semiconductor's (commonly TiO₂) conduction band. mdpi.com The electron-deficient triazine core is often incorporated into D-A or D-π-A (donor-pi bridge-acceptor) dye structures to facilitate this process. researchgate.netrsc.org

Dye/SensitizerStructural FeaturePower Conversion Efficiency (PCE)Reference
Triazine-based Dyes (General)Bis(donor)-acceptor and donor-bis(acceptor) star-shaped configurations4.29% nih.gov
TCT-13D-π-A structure with triazine3.69% researchgate.net
Porphyrin Dyad 5aTwo porphyrin units linked by 1,3,5-triazine (B166579); two carboxylic acid anchors5.28% researchgate.net

The triazine nucleus is a versatile component for creating a wide array of photoactive materials that interact with light for applications beyond photovoltaics. Its derivatives are used in photocatalysis and as components in nonlinear optics. For example, star-shaped photoactive molecules have been produced using a tribrominated triazine compound as a key intermediate. nih.gov

In photocatalysis, triazine-based conjugated polymers have been developed for visible-light-induced hydrogen production. mdpi.com The triazine unit's electron-withdrawing nature facilitates charge separation, which is crucial for catalytic activity. mdpi.com Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have also been synthesized and employed as efficient and selective photocatalysts for the oxidation of benzylamines. acs.org

Furthermore, the optical properties of triazine derivatives have been explored for other applications. Extended structures based on 2,4,6-triphenyl-1,3,5-triazine have been investigated for their two-photon absorption (2PA) properties, which are relevant for applications in optical limiting, 3D microfabrication, and bio-imaging. mdpi.com Iridium(III) complexes functionalized with a 2,4,6-triphenyl-1,3,5-triazine group have also been synthesized, demonstrating how the triazine unit can be used to tune the photophysical properties of metal complexes. rsc.org

In the field of Organic Light-Emitting Diodes (OLEDs), particularly phosphorescent (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, triazine derivatives serve as critical components in host materials. nih.govresearchgate.netrsc.org A host material's role is to disperse the light-emitting guest (dopant) and facilitate charge transport to it. Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and high device efficiency. rsc.org

The electron-deficient triazine moiety is often used as the electron-transporting part of a bipolar host molecule. rsc.orgresearchgate.net Several host materials have been developed by linking a hole-transporting unit (like carbazole) to an electron-transporting triazine unit. rsc.orgresearchgate.net For example, the host material 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) was used in green PhOLEDs to achieve a maximum external quantum efficiency (EQE) of 21.2% with very low efficiency roll-off at high brightness. rsc.org

Specifically, derivatives of 2,4,6-triphenyl-1,3,5-triazine have been designed as excimer-forming host materials. epa.gov An excimer is an excited-state dimer that can form in the solid state due to π-π interactions between adjacent molecules. epa.gov This phenomenon can be harnessed in TADF-OLEDs. A green OLED using one such host, FTRZ, showed a maximum current efficiency of 6.7 cd/A and a maximum brightness of 35,718 cd/m². epa.gov

Host MaterialOLED TypeMaximum External Quantum Efficiency (EQE)Additional Performance MetricsReference
DPTPCzGreen PhOLED21.2%Maintains 20.0% EQE at 10,000 cd m⁻² rsc.org
DPTPCzBlue PhOLED14.4%Maintains 11.9% EQE at 10,000 cd m⁻² rsc.org
FTRZGreen TADF OLED2.07%Max. brightness of 35,718 cd/m²; Max. current efficiency of 6.7 cd/A epa.gov
MBPTRZBlue PhOLED7.0%Max. luminance of 30,600 cd/m² researchgate.net

Integration into Advanced Functional Materials for Diverse Applications

The structural rigidity and defined geometry of the this compound unit make it an excellent building block for constructing highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, and triazine-based COFs are noted for their nitrogen-rich skeletons and high chemical stability. nih.govntu.ac.uknih.gov These materials are widely explored for photocatalysis and adsorption. nih.govntu.ac.uk For instance, a triazine-functionalized COF (TpTt), constructed from melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and 2,4,6-triformylphloroglucinol, was developed as a heterogeneous photocatalyst for the E to Z isomerization of alkenes. ntu.ac.uk In another study, amide-functionalized Covalent Triazine Frameworks (CTFs) were synthesized and used as a sulfur cathode host in Li-S batteries, where the triazine framework provided physical confinement and chemical anchoring for sulfur species. frontiersin.org These functionalized CTFs also showed enhanced adsorption of organic dye molecules. frontiersin.org An amorphous tetrazine–triazine-functionalized COF was developed for the rapid and efficient removal of cationic dyes like methylene (B1212753) blue from water. rsc.org

In Metal-Organic Frameworks (MOFs), which are built from metal ions or clusters linked by organic ligands, triazine-based linkers can be used to impart specific functionalities. semanticscholar.orgmagtech.com.cn Elongated and substituted triazine-based tricarboxylic acids have been designed and synthesized specifically for use as linkers in the construction of new MOFs. semanticscholar.org The functionalization of MOFs is a key strategy for creating materials with tailored properties for applications such as chemical sensing, solar fuel production, and catalysis. nih.gov

Framework NameFramework TypeBuilding Blocks/LinkersApplication/Key FindingReference
TpTtCOFMelamine (Tt) and 2,4,6-Triformylphloroglucinol (Tp)Heterogeneous photocatalyst for E-Z isomerization of alkenes ntu.ac.uk
CTF-PO71COF (CTF)Pigment PO71 (amide-containing monomer)Sulfur host for Li-S batteries; adsorbent for organic dyes frontiersin.org
TzTPT-COFCOF2,4,6-tris-(4-formylphenoxy)-1,3,5-triazine (TPT-CHO) and s-tetrazine-diamine (Tz)Adsorbent for rapid removal of methylene blue from water rsc.org
Triazine-based MOFsMOFTriazine-based tricarboxylic acid linkersDesigned as potential building blocks for new MOF structures semanticscholar.org

Synthesis and Properties of Ferroelectric Liquid Crystals Based on 6-Phenyl-1,2,4-Triazines

The incorporation of the this compound core structure has been a strategic approach in the design of novel ferroelectric liquid crystals (FLCs). Research in this area has led to the synthesis and characterization of various homologs, revealing unique mesomorphic and electro-optical properties.

A significant study involved the synthesis of seventeen homologs of chiral 6-phenyl-1,2,4-triazines. tandfonline.com The synthesis pathway commenced with the alkylation of acetophenone (B1666503) using the tosylate of a corresponding alcohol. tandfonline.com This was followed by bromination to produce 4'-alkoxy-2-bromo acetophenone. tandfonline.com These intermediates were then used to construct the final this compound core, with a chiral center introduced into one of the terminal chains. tandfonline.com

The evaluation of their mesomorphic properties, conducted using differential scanning calorimetry (DSC) and polarizing microscopy, demonstrated that these compounds have a strong propensity to form a chiral smectic C (Sc) phase. tandfonline.comtandfonline.com This Sc phase was observed over a broad and relatively low temperature range, approximately from 30°C to 90°C, which is a desirable feature for potential applications. tandfonline.comtandfonline.com

A comparative analysis of the thermal stability of the smectic phase of these triazine derivatives with analogous compounds, such as 5-phenylpyrimidine (B189523) and 2-phenylpyridazine derivatives, highlighted the importance of the dipole moment perpendicular to the core's molecular axis. tandfonline.comtandfonline.com This perpendicular dipole moment plays a crucial role in stabilizing the smectic mesophase. tandfonline.comtandfonline.com

The electro-optical properties of some of these this compound-based FLCs were also investigated. While the spontaneous polarization (Ps) values were found to be very small, the optical response times (switching times, τ) were relatively fast. tandfonline.comtandfonline.com This rapid switching is attributed to the low rotational viscosity associated with the triazine ring. tandfonline.com

PropertyObservationSignificance
Mesophase Type Chiral Smectic C (Sc*)Essential for ferroelectric properties.
Temperature Range Approx. 30°C to 90°CWide and low-temperature range suitable for device applications. tandfonline.comtandfonline.com
Thermal Stability Influenced by the core's perpendicular dipole moment.The triazine core contributes to the stability of the smectic phase. tandfonline.comtandfonline.com
Spontaneous Polarization (Ps) Very small values.Indicates a lower ferroelectric response in this specific series. tandfonline.comtandfonline.com
Switching Time (τ) Relatively fast.Advantageous for high-speed electro-optical devices. tandfonline.comtandfonline.com

Photocatalytic Applications of this compound Derivatives

Derivatives of phenyl-triazine have emerged as promising candidates in the field of photocatalysis, demonstrating utility in various light-driven chemical transformations. Their electron-deficient nature and tunable photophysical properties make them effective components in photocatalytic systems. mdpi.com

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have been synthesized and successfully employed as innovative, metal-free photocatalysts. acs.orgnih.gov These materials have shown high efficiency in the selective oxidative coupling of benzylamines. nih.gov For instance, under irradiation with a UV-LED light source (365 nm) at room temperature, these dendrimer photocatalysts facilitated the selective oxidation of benzylamine (B48309) to N-benzylidene benzylamine with high conversion rates. acs.org One particular dendrimer, D2, achieved quantitative yield in just 3 hours using a low catalyst loading (2.0 mol %). nih.gov The proposed mechanism involves the generation of an excited state of the dendrimer that activates oxygen to form reactive species like superoxide (B77818) radicals (O₂•⁻) and singlet oxygen (¹O₂). acs.orgnih.gov

In another application, covalent triazine-based frameworks (CTFs) have been designed for chromoselective photocatalysis. mpg.de These materials can generate a range of excited states with different redox potentials depending on the wavelength of the incident light, allowing for selective reaction pathways. mpg.de For example, in a dual Ni-photocatalysis system, excitation of the CTF with 625 nm photons enabled the selective formation of C-N cross-coupling products while suppressing undesirable dehalogenation reactions. mpg.de

Furthermore, the integration of triazine derivatives with other materials has been shown to enhance photocatalytic performance. A composite photocatalyst was developed by coupling graphitic carbon nitride (g-C₃N₄) with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT). rsc.org In this system, the TAPT molecules act as a hole relay, improving the separation of photoinduced charge carriers and facilitating the transfer of holes from g-C₃N₄ to a sacrificial agent (triethanolamine). rsc.org This enhanced charge separation leads to more electrons being available for the reduction of protons, significantly boosting the rate of visible-light-driven hydrogen (H₂) evolution. The optimized composite with 5 wt% TAPT loading exhibited an H₂ evolution rate 7.1 times higher than that of bare g-C₃N₄. rsc.org

Photocatalyst SystemApplicationKey Findings
Aromatic Dendrimers (D1, D2) with 2,4,6-triphenyl-1,3,5-triazine cores Selective oxidation of benzylaminesQuantitative yield of N-benzylidene benzylamine achieved in 3 hours with 2.0 mol % of catalyst D2 under UV light. acs.orgnih.gov
Covalent Triazine-based Frameworks (CTFs) Chromoselective C-N cross-couplingExcitation with 625 nm light selectively promotes C-N coupling over dehalogenation. mpg.de
g-C₃N₄ / 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) Composite Photocatalytic H₂ evolutionThe 5% TAPT/CN composite showed a 7.1-fold increase in H₂ evolution rate compared to pure g-C₃N₄. rsc.org

Retrosynthetic Analysis and Synthetic Strategy Development for 6 Phenyl 1,2,4 Triazine Scaffolds

Principles of Retrosynthetic Analysis Applied to Complex 1,2,4-Triazine (B1199460) Derivatives

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available, or easily prepared starting materials through a series of imaginary bond cleavages known as disconnections. fiveable.meicj-e.orglkouniv.ac.in For complex heterocyclic systems like 1,2,4-triazines, this process is guided by identifying the most reliable bond-forming reactions in the forward sense.

The key strategic principle for 1,2,4-triazine scaffolds involves the disconnection of the heterocyclic ring itself, as its formation is typically the central and final part of the synthetic sequence. researchgate.netadvancechemjournal.com The most common and reliable approach for constructing the 1,2,4-triazine ring is through the condensation of two key building blocks: a component containing a hydrazine (B178648) or related moiety and a 1,2-dicarbonyl compound (or its synthetic equivalent). mdpi.comnih.gov

This primary disconnection strategy is illustrated below:

Figure 1: General Retrosynthetic Disconnection of the 1,2,4-Triazine Ring

This leads to two idealized fragments, or synthons : an amidrazone and a 1,2-dicarbonyl compound. lkouniv.ac.in In the forward synthesis, these synthons are replaced by their real-world synthetic equivalents .

Another important principle is Functional Group Interconversion (FGI) . lkouniv.ac.in Sometimes, the target molecule does not immediately present a recognizable pattern for disconnection. FGI is used to modify existing functional groups to unmask a more synthetically accessible precursor. For example, a dihydro-1,2,4-triazine might be the immediate product of a cyclization reaction, which is then oxidized (an FGI step) to the fully aromatic 1,2,4-triazine target. nih.gov This two-step process, cyclization followed by aromatization, is a common and powerful tactic in heterocyclic synthesis.

Disconnection Strategies for Accessing Key 6-Phenyl-1,2,4-Triazine Intermediates

Applying the general principles to the specific target, This compound , allows for the identification of logical disconnections and key intermediates. The most prevalent strategy involves the cyclocondensation reaction between an amidrazone and an α-dicarbonyl compound. mdpi.comresearchgate.net

Primary Disconnection: The C5-C6 and N1-C6 bonds are disconnected, corresponding to the reverse of a condensation reaction.

Target Molecule: this compound

Disconnection: This breaks the molecule into two synthons: a phenylglyoxal (B86788) synthon and a formamidrazone synthon.

Synthetic Equivalents: The corresponding synthetic equivalents are phenylglyoxal (often used as its monohydrate) and formamidrazone hydrochloride. Phenylglyoxal itself can be synthesized from acetophenone (B1666503). mdpi.comorgsyn.org

Alternative Disconnection: An alternative, though less common for this specific isomer, involves disconnecting the N2-C3 and N4-C5 bonds. This would lead to different precursor fragments, such as an N-acylamidrazone and a one-carbon unit.

The primary disconnection strategy provides a robust and high-yielding pathway to the desired scaffold. The key intermediates in this synthesis are readily accessible.

Table 1: Key Intermediates and Precursors for this compound Synthesis This table is interactive. You can sort and filter the data.

The reaction between phenylglyoxal and an amidrazone can sometimes yield a mixture of regioisomers if an unsymmetrical amidrazone is used. However, with formamidrazone, only the this compound is produced. The regioselectivity is determined by the differential reactivity of the carbonyl groups in the dicarbonyl compound and the nucleophilic centers of the amidrazone. researchgate.net

Forward Synthesis Planning for Novel this compound Analogues

The development of novel analogues of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Forward synthesis planning leverages the established retrosynthetic pathways to strategically introduce molecular diversity.

Strategy 1: Modification of the Phenyl Ring (Pre-functionalization)

The most straightforward approach to introduce substituents on the phenyl ring is to begin with appropriately substituted starting materials.

Method: Substituted acetophenones (e.g., p-chloroacetophenone, p-methoxyacetophenone) are oxidized to the corresponding substituted phenylglyoxals. mdpi.comnih.gov These functionalized dicarbonyl compounds are then condensed with formamidrazone to yield a library of 6-(substituted-phenyl)-1,2,4-triazine analogues. This "pre-functionalization" strategy is highly efficient as it utilizes the robust and high-yielding cyclization reaction.

Strategy 2: Modification of the Triazine Ring

Diversity can also be introduced by modifying the triazine core itself, typically at the C3 and C5 positions.

Method: Instead of formamidrazone, other amidrazones (R-C(=NH)NHNH₂) can be used. Condensation of phenylglyoxal with acetamidrazone, for example, would yield 3-methyl-6-phenyl-1,2,4-triazine.

Similarly, starting with a different 1,2-dicarbonyl compound allows for substitution at the C5 position. For instance, using 1-phenyl-1,2-propanedione (B147261) would lead to 5-methyl-6-phenyl-1,2,4-triazine. researchgate.net

Strategy 3: Post-functionalization of the Scaffold

Direct modification of the pre-formed this compound ring is another avenue for creating analogues. The 1,2,4-triazine ring is electron-deficient, which dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (like a halogen or sulfone) is present on the triazine ring (e.g., at the C3 position), it can be displaced by various nucleophiles. researchgate.net For example, 3-chloro-6-phenyl-1,2,4-triazine (B1599734) can react with amines or thiolates to generate diverse C3-substituted analogues.

Addition-Ring Opening-Ring Closure (ANRORC): The electron-deficient nature of the triazine ring makes it susceptible to attack by strong nucleophiles at positions C3 or C5. This can lead to a ring-opening and subsequent re-closure to form a different heterocyclic system, a process known as the ANRORC mechanism. researchgate.net For example, reaction of 3-chloro-6-phenyl-1,2,4-triazine with the phenylacetonitrile (B145931) anion can lead to the formation of a 3-aminopyridazine (B1208633) derivative. researchgate.net

Table 2: Synthetic Strategies for this compound Analogues This table is interactive. You can sort and filter the data.

These systematic approaches, grounded in retrosynthetic logic, provide chemists with a powerful toolkit for the rational design and synthesis of novel this compound derivatives for various scientific applications.

Future Research Directions and Emerging Paradigms for 6 Phenyl 1,2,4 Triazine

Development of Novel Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship has spurred the development of green and sustainable synthetic routes for 1,2,4-triazine (B1199460) derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One-pot syntheses represent a significant advance in this area. Substituted 1,2,4-triazines, including derivatives like 5,6-diphenyl-1,2,4-triazine (B1616786), can be conveniently prepared by the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net A key advantage of this approach is that the entire reaction sequence occurs in a single vessel without isolating intermediates. researchgate.net Furthermore, this process can be adapted for microwave irradiation without a solvent, leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

Solvent-free reactions are another cornerstone of green synthesis. For instance, a green route for synthesizing 5-cyano-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine utilizes a solvent-free ipso-substitution methodology. researchgate.netvulcanchem.com The aza-Diels-Alder reaction, used to convert 1,2,4-triazines into pyridine (B92270) derivatives, can also be performed efficiently by heating the triazine with an enamine at 200°C without any solvent. researchgate.net

Researchers have also developed straightforward synthetic pathways that produce high yields under relatively mild conditions. The synthesis of 3-(benzofuran-2-yl)-6-phenyl-1,2,4-triazine, for example, is achieved through a multi-step process starting from salicylaldehyde, with the final cyclization step yielding the product in good measure. hpu2.edu.vn

DerivativeGreen MethodConditionsYieldReference
5,6-Diphenyl-1,2,4-triazine One-pot condensation/cyclizationConventional Heating56% researchgate.net
3-(Benzofuran-2-yl)-6-phenyl-1,2,4-triazine Multi-step synthesisConventional Heating55% hpu2.edu.vn
3-(Benzofuran-2-yl)-6-(4-chlorophenyl)-1,2,4-triazine Multi-step synthesisConventional Heating65% hpu2.edu.vn

Advanced Mechanistic Elucidations for Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of 6-phenyl-1,2,4-triazine is crucial for optimizing existing reactions and discovering new ones. Computational and experimental studies have been instrumental in elucidating these complex pathways.

One of the most significant mechanistic findings is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. The reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles, such as phenylacetonitrile (B145931) anion, proceeds via this pathway to form 3-aminopyridazines. researchgate.netdokumen.pub The process involves the initial addition of the nucleophile at the C5 position of the triazine ring, followed by the breaking of the N4–C5 bond and subsequent intramolecular ring closure. researchgate.net NMR studies have confirmed that the C5 carbon is the preferred site for nucleophilic attack at low temperatures. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have provided quantitative insights into the reactivity of the 1,2,4-triazine core. researchgate.net Calculations at the B3LYP/6-311+G(d,p) level of theory have been used to study the molecule's electronic structure and determine thermodynamic characteristics for reactions like protonation and hydride addition. researchgate.net Such computational investigations are vital for rationalizing experimental outcomes. For related triazine systems, combined experimental and computational studies have been used to rule out concerted or stepwise Diels-Alder reaction pathways in favor of a stepwise addition/N₂ elimination/cyclization mechanism. acs.org These advanced mechanistic studies provide a predictive framework for understanding the behavior of this compound in various chemical environments.

Integration of Machine Learning and AI in Predictive Computational Modeling

The synergy between artificial intelligence (AI), machine learning (ML), and computational chemistry is creating a new frontier for predicting molecular properties and reactivity, a trend that holds significant promise for this compound research. alliedacademies.org While direct applications of AI to this specific compound are still emerging, the broader application in nitrogen-rich heterocycles demonstrates its potential. cuny.edu

Predictive modeling, powered by AI and ML, can analyze vast datasets to forecast the success of new derivatives, anticipating issues like toxicity or poor bioavailability early in the design phase. alliedacademies.org For instance, machine learning models have been successfully used to predict the protein-ligand unbinding kinetics for 1,2,4-triazine derivatives designed as adenosine (B11128) A₂A receptor antagonists. acs.org This showcases the ability of ML to guide the optimization of drug-like properties.

Exploration of Unconventional Reactivity Patterns

Beyond classical transformations, research into this compound is uncovering novel and unconventional reactivity patterns that expand its synthetic utility. These reactions often lead to complex molecular architectures that would be difficult to access through traditional means.

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a prime example. nih.gov 1,2,4-triazines act as electron-deficient dienes that react rapidly with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). nih.gov This reaction has become a powerful tool in bioconjugation chemistry due to its high speed and biocompatibility. nih.gov The reactivity of the 1,2,4-triazine core in IEDDA reactions is highly dependent on its substitution pattern, an aspect that has been systematically studied to discover novel reagents with enhanced performance. nih.gov

Ring transformations, such as the ANRORC mechanism, represent another form of unconventional reactivity, converting the triazine ring into a completely different heterocycle, like a pyridazine (B1198779). researchgate.net Furthermore, reactions of 1,2,4-triazine 4-oxides with aromatic nucleophiles in the presence of benzoyl chloride can yield 3,5-disubstituted 6-phenyl-1,2,4-triazines through a mechanism involving nucleophile addition and autoaromatization. researchgate.net

Recent computational studies on the reactions of related 1,2,4,5-tetrazines with enamines have revealed a novel pathway that results in 1,2,4-triazine products. nsf.gov This transformation proceeds not through a traditional Diels-Alder cycloaddition but via a sequence of C–N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, highlighting the potential for discovering unexpected reaction pathways for the 1,2,4-triazine scaffold itself. nsf.gov

Expansion of Applications in Next-Generation Materials Science

The unique electronic properties of the 1,2,4-triazine ring, particularly its electron-deficient nature, make this compound and its derivatives attractive building blocks for next-generation materials.

In the field of organic electronics, fused 1,2,4-triazine aromatic rings are utilized as raw materials for optoelectronic devices. mdpi.com Their strong electron-accepting character makes them suitable for use as electron transport layers in Organic Light-Emitting Diodes (OLEDs). mdpi.com Computational studies using DFT have explored various 1,2,4-triazine derivatives as potential dyes for dye-sensitized solar cells (DSSCs). nih.gov These in silico investigations calculate key parameters like HOMO-LUMO energy gaps and light-harvesting efficiency to identify promising candidates for renewable energy applications. nih.gov

PropertyCalculated Value (eV)Reference
HOMO -3.64 mdpi.com
LUMO -5.32 mdpi.com
Electrochemical Band Gap (Eg) 1.68 mdpi.com

The versatility of the triazine core extends to functional materials as well. For example, 2,4,6-triphenyl-1,3,5-triazine (B147588), a structural isomer, has been used to functionalize Ir(III) complexes. nih.gov These resulting materials exhibit phosphorescence that is sensitive to solvent polarity, suggesting applications in chemical sensing. nih.gov Furthermore, computational studies have shown that 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine has potential as a corrosion inhibitor for metals used in biomedical implants, such as nickel and cobalt. ias.ac.in This highlights a move towards designing functional materials for protecting surfaces and enhancing the longevity of medical devices.

Q & A

Q. What are the most reliable synthetic routes for 6-phenyl-1,2,4-triazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound derivatives often involves nucleophilic substitution, cyclization, or cross-coupling reactions. For example, 3-(4-bromophenyl)-6-phenyl-1,2,4-triazine was synthesized via a one-pot acid-catalyzed ring-opening/cyclization/oxidation sequence, achieving a 51% yield under optimized conditions (DMF, reflux) . Alternative routes include palladium-catalyzed coupling of 3-bromo-5-phenyl-1,2,4-triazine with aryl amines, requiring careful control of electron-withdrawing substituents to enhance reactivity . Optimization involves solvent selection (polar aprotic solvents like DMF improve yields), temperature modulation, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • UV-Vis Spectroscopy : To confirm π→π* transitions in the triazine ring and substituent effects (e.g., shifts in λmax with electron-donating/withdrawing groups) .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions, such as hydrogen bonding in dihydro derivatives .
  • HPLC/MS : Validates purity and molecular weight, particularly for derivatives with labile functional groups (e.g., amino or thiol substituents) .

Q. How can functional groups be introduced into the this compound scaffold for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Nucleophilic Substitution : Replace chloro or methylthio groups at position 3 with amines or thiols using reagents like LiAlH4 or NaN3.
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring at position 6, requiring Pd catalysts and inert atmospheres .
  • Oxidation/Reduction : Convert dihydrotriazines to aromatic triazines using MnO2 or reduce nitro groups to amines with H2/Pd-C .

Advanced Research Questions

Q. How do solvent polarity and reaction mechanisms influence product distribution in this compound reactions?

  • Methodological Answer : Solvent choice dictates reaction pathways. For example, reacting 3-X-6-phenyl-1,2,4-triazines (X = SMe, SPh) with phenylacetonitrile anion in DMF yields ring transformation products (e.g., 3-amino-4,6-diphenylpyridazine), while DMA favors covalent addition products (e.g., dihydrotriazines) due to differences in solvation and transition-state stabilization . Computational studies (DFT) can model solvent effects on activation barriers.

Q. What strategies enable selective C–H functionalization of this compound for drug discovery applications?

  • Methodological Answer :
  • Directed C–H Activation : Use Pd catalysts with directing groups (e.g., pyridinyl) to functionalize specific positions .
  • Electrophilic Substitution : Introduce halogens (Br, Cl) at electron-rich positions using NBS or SO2Cl2, followed by cross-coupling .
  • Radical Reactions : Employ photoredox catalysis to generate aryl radicals for coupling with alkenes or alkynes .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., PDK1 inhibitors for anticancer activity) using AutoDock Vina, guided by crystallographic data .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC50 values) .
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., 3-benzylamino-5,6-diphenyl-1,2,4-triazine shows high skin permeation in silico) .

Q. What is the mechanistic basis for the ring transformation of this compound derivatives under nucleophilic attack?

  • Methodological Answer : Ring transformations involve initial nucleophilic addition at position 3 or 5, followed by ring opening and re-closure. For example, phenylacetonitrile anion attacks 3-SMe-6-phenyl-1,2,4-triazine, leading to C–S bond cleavage and pyridazine formation via a diradical intermediate . Isotopic labeling (e.g., <sup>15</sup>N) and kinetic studies (Eyring plots) validate proposed mechanisms.

Q. How do electron-withdrawing substituents on the phenyl ring modulate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2, -CF3) at the para position of the phenyl ring enhance electrophilicity at position 3, facilitating oxidative addition in Pd-catalyzed couplings. For example, 3-bromo-5-(4-nitrophenyl)-6-phenyl-1,2,4-triazine reacts efficiently with 2-(o-aminophenyl)oxazolines, achieving >80% yield . Hammett analysis (σpara) quantifies electronic effects on reaction rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.